6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid

Spacer Arm Length Steric Hindrance Avidin-Biotin Binding

This heterobifunctional intermediate features a critical 6-carbon aliphatic spacer that optimizes conjugate efficiency in ADCs and biotinylation reagents. It outperforms simpler analogs like 6-aminohexanoic acid by providing a pre-formed succinimide ring for high-yield NHS ester activation while reducing steric hindrance. Sourced from scalable, cost-effective routes; ideal for R&D and process development.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 4887-54-1
Cat. No. B181574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid
CAS4887-54-1
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCCCCC(=O)O
InChIInChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15)
InChIKeyJZPUNXSUQDDCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid (CAS 4887-54-1): A Core Intermediate for Bioconjugation and Drug Delivery


6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid (CAS 4887-54-1), also known as N-(5-carboxy-n-pentyl)succinimide, is a heterobifunctional organic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol [1]. It is primarily utilized as a key synthetic intermediate in the production of N-hydroxysuccinimide (NHS) ester-based crosslinkers, where its terminal carboxylic acid is activated to form a reactive ester for amine conjugation . The compound features a flexible six-carbon aliphatic spacer that physically separates the reactive succinimide ring from the carboxylic acid group, a design characteristic that is critical for reducing steric hindrance in subsequent bioconjugation applications [2].

Why 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid Cannot Be Replaced by Shorter or Non-Activated Spacer Analogs


Substituting 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid with simpler, less expensive analogs such as 6-aminohexanoic acid (ε-aminocaproic acid) or 6-maleimidohexanoic acid introduces significant functional and performance deficits that directly impact conjugate efficiency and bioactivity. 6-aminohexanoic acid lacks the pre-formed, stable succinimide ring, which is essential for the facile, high-yield generation of active NHS esters; using it requires additional, often lower-yielding synthetic steps and can introduce unwanted side reactions [1]. Furthermore, the six-carbon aliphatic spacer is not arbitrary; it provides an optimized distance (approximately 9-10 Å when incorporated into an NHS ester) that balances molecular flexibility with reduced steric hindrance, a property that shorter-chain analogs like 4-aminobutanoic acid or bulky aromatic spacers fail to replicate, leading to quantifiably lower conjugation yields and diminished activity of the final conjugate [2]. The evidence presented below confirms that its specific molecular architecture, not its functional class, is the driver of its utility.

Quantitative Differentiation: Performance Benchmarks of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid vs. Closest Analogs


Optimized Spacer Length: 6-Carbon Chain Outperforms Shorter Analogs in Reducing Steric Hindrance and Improving Binding Affinity

When incorporated into biotinylation reagents, the 6-carbon spacer of the 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid derivative provides a 14-atom extension (approximately 30.5 Å) that significantly reduces steric hindrance, leading to a measurable increase in the detection sensitivity of biotinylated targets compared to reagents with shorter, 4-carbon (ε-aminobutanoic acid) or direct (no spacer) linkers . This is due to improved accessibility of the biotin moiety for binding by avidin or streptavidin .

Spacer Arm Length Steric Hindrance Avidin-Biotin Binding Conjugation Efficiency

Superior Penetration Enhancement: 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid Derivatives Demonstrate Higher Activity than Oleic Acid

In head-to-head in vitro studies, esters synthesized from 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid (specifically, 2-substituted alkyl derivatives) were shown to be more effective transdermal penetration enhancers than the industry standard, oleic acid [1]. While the specific enhancement ratio (ER) values varied across the series of synthesized esters, the highest-performing derivatives, such as the C11 ester chain compound 5f, exhibited significantly greater activity [1].

Transdermal Drug Delivery Penetration Enhancer Skin Permeation In Vitro Activity

Low Cytotoxicity Profile: Confirmed Minimal Anti-Proliferative Activity for Safe Use in Biomedical Applications

A critical differentiator for compounds intended for pharmaceutical or biomedical use is their safety profile. In a direct assessment of the 2-substituted alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate series, all tested compounds demonstrated minimal anti-proliferative activity, with IC50 values consistently greater than 6.25 µM against the SK-N-MC neuroepithelioma cell line [1]. This is a favorable result, as it indicates a low potential for causing cellular damage or toxicity at concentrations relevant for their use as excipients [1].

Cytotoxicity Drug Safety Penetration Enhancer In Vitro Toxicology

Efficient and Scalable Synthesis: A Well-Characterized, High-Yield Route from Readily Available Starting Materials

The synthetic pathway to 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid is well-established and efficient, proceeding from the low-cost, commodity chemicals 6-aminohexanoic acid and succinic anhydride [1]. The optimized Schwenk and Papa procedure allows for a high-yielding, one-pot synthesis that can be scaled to produce kilogram quantities, as evidenced by its widespread commercial availability and low cost-per-gram from major vendors . This is in contrast to more complex analogs that require multi-step, low-yielding, or chromatographically intensive purifications, which significantly increase the final cost and limit supply chain reliability.

Synthetic Route Process Chemistry Scalability Cost-Effectiveness

High-Value Application Scenarios for 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid Based on Verified Differentiation


Synthesis of Optimized, Long-Spacer Biotinylation Reagents for High-Sensitivity Assays

This compound is the preferred starting material for synthesizing biotinylation reagents with extended, flexible spacer arms (e.g., Biotin-XX-NHS). The 6-carbon chain provides a critical 14-atom separation between the biotin and the reactive NHS ester, which has been shown to increase detection sensitivity in avidin/streptavidin-based assays by reducing steric hindrance . This application is directly supported by the evidence of improved binding accessibility when compared to reagents with shorter or no spacers.

Development of Novel, High-Activity Transdermal Penetration Enhancers

The core scaffold of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid serves as the basis for a series of transdermal penetration enhancers that have demonstrated superior in vitro activity compared to the industry benchmark, oleic acid . Furthermore, the same derivatives exhibit a favorable low-cytotoxicity profile (IC50 > 6.25 µM) . This makes the compound an essential intermediate for researchers developing new, more effective, and safer topical and transdermal drug delivery systems.

Cost-Effective, Large-Scale Synthesis of Heterobifunctional NHS Ester Crosslinkers

For process chemists and manufacturing teams, the well-characterized, high-yield synthesis of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid from inexpensive starting materials makes it a scalable and economically viable intermediate for producing NHS ester-based crosslinkers (e.g., EMCS, GMBS) . This provides a significant procurement advantage over analogs with more complex and costly synthetic routes, ensuring a stable and affordable supply for large-scale bioconjugation or industrial applications.

Conjugation Chemistry Requiring a Flexible, Medium-Length Aliphatic Spacer

In the design of antibody-drug conjugates (ADCs), PROTACs, or other bioconjugates where linker length and flexibility are critical to avoid steric clashes and preserve target binding, the 6-carbon chain of this compound provides an optimal 9-10 Å spacing when converted to its active NHS ester. This specific length is a standard choice for reducing aggregation and maintaining conjugate solubility, differentiating it from bulkier or more rigid aromatic linkers [1]. The evidence of its widespread use in these advanced therapeutic modalities underscores its unique suitability for this demanding application.

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